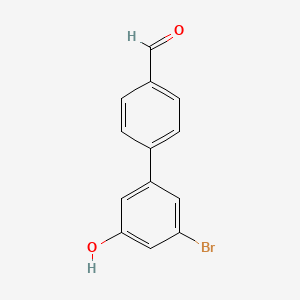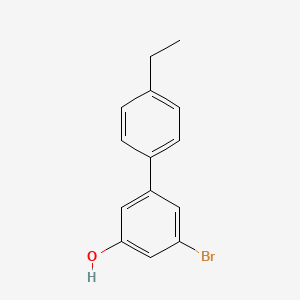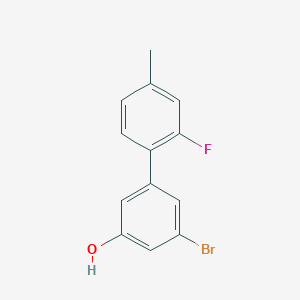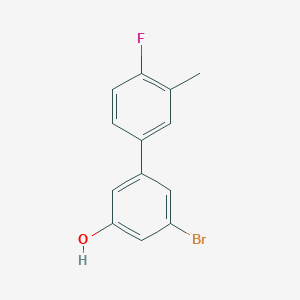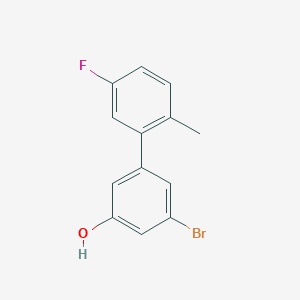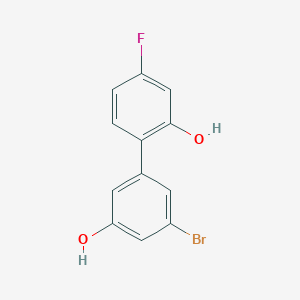
3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 103-105 °C and a boiling point of 327 °C. It has a molecular weight of 227.1 g/mol and a molecular formula of C8H7BrFo. 3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% has a number of unique properties, such as its low volatility, high solubility in water, and its ability to form stable complexes with other compounds. This makes it an ideal compound for a range of scientific applications, from drug discovery to materials science. In
Aplicaciones Científicas De Investigación
3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as it has the ability to form stable complexes with other compounds. It is also used in the synthesis of pharmaceuticals, as it can be used to form a range of different compounds. Additionally, 3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% has been used in the synthesis of polymers, and in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that it acts as a catalyst for the formation of stable complexes with other compounds. It is also believed to act as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form stronger bonds with other molecules, and thus increase the reactivity of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% are not fully understood. However, it is believed that it may have an effect on enzymes, hormones, and other biochemical processes. Additionally, it is believed to have an effect on the central nervous system, as it can act as a neurotransmitter. It is also believed to have an effect on the cardiovascular system, as it can act as a vasodilator.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments include its low volatility, high solubility in water, and its ability to form stable complexes with other compounds. Additionally, it is a relatively inexpensive compound, which makes it an attractive choice for research and development. However, there are some limitations to using this compound in laboratory experiments. It is highly reactive, and can cause unwanted side reactions. Additionally, it is not biodegradable, so it must be disposed of properly.
Direcciones Futuras
The future directions for 3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% are vast and varied. One possible direction is the development of new compounds based on its structure. Additionally, it could be used to create new pharmaceuticals and materials, as well as to develop new catalysts and catalytic processes. Finally, it could be used in the development of new sensors and diagnostic tools, as well as in the development of new biocatalysts.
Métodos De Síntesis
3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% can be synthesized in a number of different ways. One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alcohol and an alkyl halide in the presence of an acid catalyst. This reaction produces an ether, which is then reacted with 3-bromo-5-fluoro-2-methylphenol to produce the desired product. Other methods of synthesis include the Sandmeyer reaction, the Ullmann reaction, and the Mitsunobu reaction.
Propiedades
IUPAC Name |
3-bromo-5-(3-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXDCQZKNAHQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686378 |
Source


|
| Record name | 5-Bromo-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261933-24-7 |
Source


|
| Record name | 5-Bromo-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



